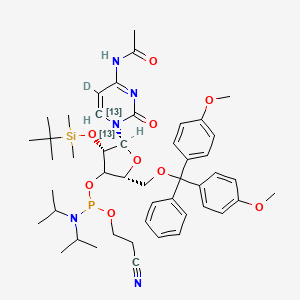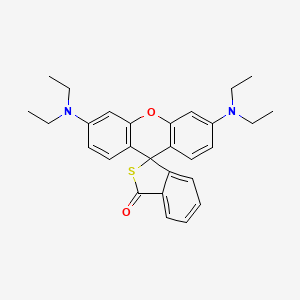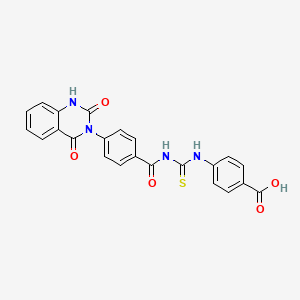
E3 Ligase Ligand-linker Conjugate 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 4 is a compound used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules that consist of a target-binding unit, a linker, and an E3 ligase binding moiety. The primary function of this compound is to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins by forming a ternary complex with the target protein and the E3 ligase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 4 involves several steps:
Ligand Synthesis: The ligand for the E3 ligase is synthesized using standard organic synthesis techniques.
Linker Attachment: The synthesized ligand is then attached to a linker molecule.
Conjugation: The final step involves conjugating the linker-ligand complex to the target-binding unit.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated equipment and optimized reaction conditions. The process may include:
Batch Processing: Large quantities of the compound are synthesized in batches, with each batch undergoing rigorous quality control checks.
Continuous Flow Synthesis: This method involves the continuous flow of reactants through a series of reactors, allowing for the efficient and consistent production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
E3 Ligase Ligand-linker Conjugate 4 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction involves the transfer of ubiquitin molecules to the target protein, facilitated by the E3 ligase.
Proteasomal Degradation: Following ubiquitination, the target protein is recognized and degraded by the proteasome.
Common Reagents and Conditions
Ubiquitin: The ubiquitin molecule is a key reagent in the ubiquitination process.
E3 Ligase: The E3 ligase enzyme is essential for the transfer of ubiquitin to the target protein.
Proteasome: The proteasome is responsible for the degradation of ubiquitinated proteins.
Major Products Formed
The major product formed from these reactions is the degraded target protein, which is broken down into smaller peptides and amino acids .
Aplicaciones Científicas De Investigación
E3 Ligase Ligand-linker Conjugate 4 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of E3 Ligase Ligand-linker Conjugate 4 involves the formation of a ternary complex with the target protein and the E3 ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis within cells .
Comparación Con Compuestos Similares
E3 Ligase Ligand-linker Conjugate 4 can be compared with other similar compounds used in PROTAC technology, such as:
Cereblon-based Ligands: These ligands target the cereblon E3 ligase and are used in the development of PROTACs.
Von Hippel-Lindau (VHL) Ligands: These ligands target the VHL E3 ligase and are commonly used in PROTAC development.
MDM2 Ligands: These ligands target the MDM2 E3 ligase and are used in cancer therapy.
The uniqueness of this compound lies in its specific binding affinity and stability, which make it a valuable tool in the development of effective PROTACs .
Propiedades
Fórmula molecular |
C26H32N4O7 |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
tert-butyl 3-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C26H32N4O7/c1-26(2,3)37-25(35)29-13-17(14-29)36-16-8-10-28(11-9-16)15-4-5-18-19(12-15)24(34)30(23(18)33)20-6-7-21(31)27-22(20)32/h4-5,12,16-17,20H,6-11,13-14H2,1-3H3,(H,27,31,32) |
Clave InChI |
SBSPAJINCZWYPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)OC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)




